N-(4-(N-Methylethylsulfonamido)phenyl)acrylamide
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Overview
Description
N-(4-(N-Methylethylsulfonamido)phenyl)acrylamide is a compound belonging to the acrylamide family, characterized by the presence of an acrylamide group attached to a phenyl ring substituted with a methylethylsulfonamido group. Acrylamides are widely used in various industrial applications, including the production of polymers, adhesives, and coatings. The unique structure of this compound imparts specific chemical properties that make it valuable in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-Methylethylsulfonamido)phenyl)acrylamide typically involves the reaction of 4-(N-Methylethylsulfonamido)aniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions and ensure high yield. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis. This method involves the use of microreactors to control reaction conditions precisely, leading to higher efficiency and reduced waste. The continuous flow process also allows for better control over reaction parameters, resulting in a more consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N-(4-(N-Methylethylsulfonamido)phenyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions with reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-(4-(N-Methylethylsulfonamido)phenyl)acrylamide has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties.
Biology: Employed in the study of protein interactions and enzyme kinetics.
Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Mechanism of Action
The mechanism of action of N-(4-(N-Methylethylsulfonamido)phenyl)acrylamide involves its interaction with biological nucleophiles such as proteins and DNA. The acrylamide group can form covalent bonds with nucleophilic sites, leading to the modification of biological molecules. This interaction can affect various molecular pathways, including enzyme activity and gene expression .
Comparison with Similar Compounds
Similar Compounds
N-Phenylacrylamide: Lacks the methylethylsulfonamido group, resulting in different reactivity and applications.
N-(4-Hydroxyphenyl)acrylamide: Contains a hydroxyl group instead of the methylethylsulfonamido group, leading to different chemical properties and uses.
N-(4-Methylphenyl)acrylamide: The presence of a methyl group instead of the methylethylsulfonamido group alters its reactivity and applications.
Uniqueness
N-(4-(N-Methylethylsulfonamido)phenyl)acrylamide is unique due to the presence of the methylethylsulfonamido group, which imparts specific chemical properties such as increased solubility and reactivity. This makes it particularly valuable in applications requiring precise chemical modifications and interactions.
Properties
IUPAC Name |
N-[4-[ethylsulfonyl(methyl)amino]phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-4-12(15)13-10-6-8-11(9-7-10)14(3)18(16,17)5-2/h4,6-9H,1,5H2,2-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWDNVNUCCSODL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N(C)C1=CC=C(C=C1)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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